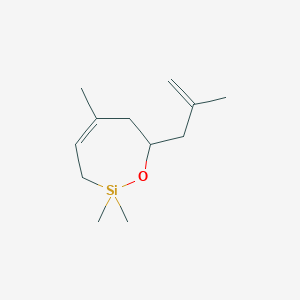
1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)- is a unique organosilicon compound characterized by its cyclic structure containing both oxygen and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)- typically involves the ring-opening metathesis polymerization (ROMP) method. This method is advantageous as it allows for the formation of complex macromolecules and polymers with diverse compositions . The reaction conditions often include the use of catalysts such as Grubbs’ catalyst, which facilitates the polymerization process.
Industrial Production Methods
Industrial production of this compound may involve similar ROMP techniques but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to maintain the stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require an acidic or basic medium, while reduction reactions often occur in the presence of a solvent like ether.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield silanol derivatives, while reduction could produce silane compounds.
Wissenschaftliche Forschungsanwendungen
1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of advanced polymeric materials through ROMP.
Medicine: Utilized in the development of medical device coatings and hydrogels.
Industry: Employed in the production of stimuli-responsive materials and molecular imaging agents.
Wirkmechanismus
The mechanism of action of 1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)- involves its ability to undergo polymerization reactions, forming complex macromolecular structures. The molecular targets and pathways involved include the interaction with catalysts that facilitate the ring-opening metathesis polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(1-methylethyl)-1,3-dioxa-2-silacyclohept-5-ene: Another ROMP monomer with similar applications in polymer synthesis.
1-Oxa-2-silacyclopentane, 2,2-dimethyl-: A related compound with a smaller ring structure.
Uniqueness
1-Oxa-2-silacyclohept-4-ene, 2,2,5-trimethyl-7-(2-methyl-2-propenyl)- is unique due to its specific ring structure and the presence of both oxygen and silicon atoms, which confer distinct chemical properties and reactivity. Its ability to form complex polymers makes it particularly valuable in advanced material synthesis.
Eigenschaften
CAS-Nummer |
645391-54-4 |
|---|---|
Molekularformel |
C12H22OSi |
Molekulargewicht |
210.39 g/mol |
IUPAC-Name |
2,2,5-trimethyl-7-(2-methylprop-2-enyl)-6,7-dihydro-3H-oxasilepine |
InChI |
InChI=1S/C12H22OSi/c1-10(2)8-12-9-11(3)6-7-14(4,5)13-12/h6,12H,1,7-9H2,2-5H3 |
InChI-Schlüssel |
HJQZFXYFOCWMSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC[Si](OC(C1)CC(=C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


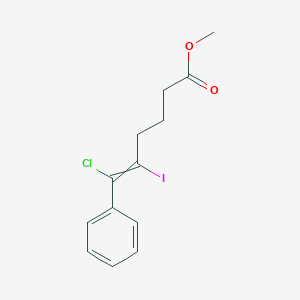
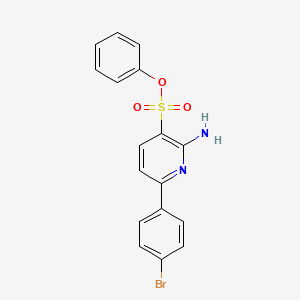
![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)

![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)
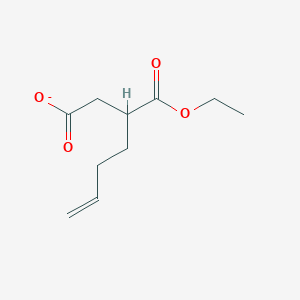
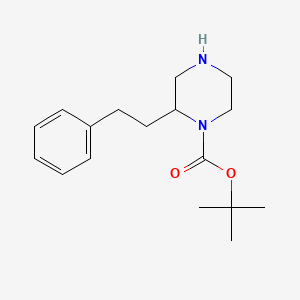

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
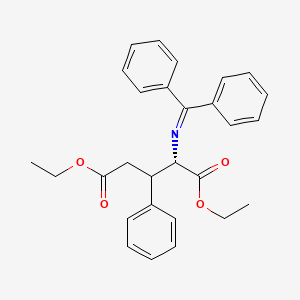
![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
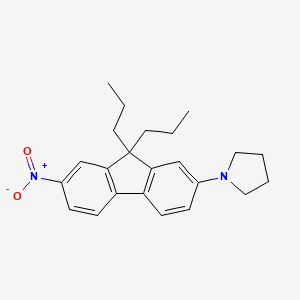
![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
